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Compound of Interest

Compound Name: PF 00337210

Cat. No.: B1683840 Get Quote

An orally available, selective ATP-competitive inhibitor of Vascular Endothelial Growth Factor

Receptor 2 (VEGFR-2), PF-00337210, has demonstrated potential anti-angiogenic and

antineoplastic activities. This technical guide provides a comprehensive overview of the

chemical structure, properties, mechanism of action, and clinical findings related to PF-

00337210, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties
PF-00337210 is a small molecule inhibitor belonging to the benzofuran class of compounds.[1]

Its chemical identifiers and physicochemical properties are summarized below.

Identifier Value

IUPAC Name

N,2-dimethyl-6-((7-(2-

morpholinoethoxy)quinolin-4-yl)oxy)benzofuran-

3-carboxamide[1]

CAS Number 854514-88-8[1]

Molecular Formula C26H27N3O5[1][2]

Molecular Weight 461.51 g/mol [1]

InChIKey LGXVKMDGSIWEHL-UHFFFAOYSA-N[1][2]

Solubility Soluble in DMSO, not soluble in water.[1]
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Note: A visual 2D structure of PF-00337210 is not publicly available. The structure can be

inferred from its IUPAC name.

Mechanism of Action: Targeting VEGFR-2 Signaling
PF-00337210 is a highly potent and selective ATP-competitive inhibitor of VEGFR-2, a key

receptor tyrosine kinase involved in angiogenesis.[3][4] By binding to the ATP-binding site of

VEGFR-2, PF-00337210 prevents its phosphorylation and subsequent activation.[3] This

blockade of VEGFR-2 signaling leads to the inhibition of downstream pathways responsible for

endothelial cell migration, proliferation, and survival, ultimately suppressing the formation of

new blood vessels (angiogenesis) that are crucial for tumor growth and metastasis.[3] VEGFR-

2 is frequently overexpressed in a variety of tumor types, making it a critical target for cancer

therapy.[3]
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VEGFR-2 signaling pathway and inhibition by PF-00337210.

Pharmacological Properties
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Pharmacokinetics
In a phase I clinical trial, PF-00337210 was administered orally to patients with advanced solid

tumors.[5] Pharmacokinetic parameters were assessed at different dose levels. The area under

the concentration-time curve over 24 hours (AUC24) was used as a measure of drug exposure.

[5]

Parameter Description

Administration Oral[3]

Dosing Schedule
Once daily (QD) and twice daily (BID) regimens

were evaluated.[5]

Bioavailability
Chosen for its favorable preclinical oral

bioavailability across species.[4]

Pharmacodynamics
The pharmacodynamic effects of PF-00337210 were evaluated through various biomarkers. A

significant dose-dependent increase in diastolic blood pressure was observed, a known class

effect of VEGFR inhibitors.[5] Dynamic contrast-enhanced magnetic resonance imaging (DCE-

MRI) showed a decrease in the volume transfer constant (Ktrans), indicating reduced tumor

vascular permeability and perfusion.[4] Soluble VEGFR-2 levels in plasma were also

modulated by the treatment.[5]

Clinical Studies
A phase I, open-label, multi-center, accelerated dose-escalation study of PF-00337210 was

conducted in patients with advanced solid tumors.[2]

Study Design
Patients were enrolled in cohorts receiving escalating doses of PF-00337210, starting at 0.67

mg, on either a once-daily (QD) or twice-daily (BID) schedule in 28-day cycles.[5]
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Patient Screening

Treatment Cycles (28 days)
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Phase I Clinical Trial Workflow for PF-00337210.

Key Findings
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Finding Details

Recommended Phase 2 Dose (RP2D) 6 mg BID[4]

Maximum Tolerated Dose (MTD) 8 mg QD[5]

Dose-Limiting Toxicities (DLTs)
At 9 mg QD, included troponin I increase and

hypertension.[5]

Common Adverse Events
Hypertension, fatigue, proteinuria, and nausea.

[5]

Antitumor Activity
Two confirmed partial responses and several

minor regressions were observed.[5]

Experimental Protocols
Detailed experimental protocols for the clinical evaluation of PF-00337210 are not publicly

available. The following are representative protocols based on standard methodologies for

similar compounds.

Quantification of PF-00337210 in Plasma by LC-MS/MS
This protocol describes a general method for the quantification of a small molecule kinase

inhibitor in human plasma using liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

5.1.1. Sample Preparation

Thaw frozen human plasma samples containing PF-00337210 and an appropriate internal

standard (IS) at room temperature.

To 100 µL of plasma, add 300 µL of acetonitrile containing the IS to precipitate proteins.

Vortex the mixture for 1 minute.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase.

5.1.2. Chromatographic Conditions

LC System: Agilent 1200 series or equivalent

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Mobile Phase A: 0.1% formic acid in water

Mobile Phase B: 0.1% formic acid in acetonitrile

Gradient: A suitable gradient to separate the analyte from endogenous plasma components.

Flow Rate: 0.3 mL/min

Injection Volume: 5 µL

Column Temperature: 40°C

5.1.3. Mass Spectrometric Conditions

Mass Spectrometer: Triple quadrupole mass spectrometer

Ionization Mode: Positive electrospray ionization (ESI+)

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for

PF-00337210 and the IS.

Calibration Range: 0.200 to 200 ng/mL in plasma.[5]

Dynamic Contrast-Enhanced MRI (DCE-MRI) for Tumor
Vascularity Assessment
This protocol outlines a general procedure for assessing tumor vascularity using DCE-MRI.
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5.2.1. Patient Preparation

Ensure the patient has no contraindications to MRI or gadolinium-based contrast agents.

Position the patient to ensure the tumor is within the imaging coil.

5.2.2. Image Acquisition

Acquire pre-contrast T1-weighted images to determine the baseline T1 relaxation time of the

tissue.

Administer a bolus of a gadolinium-based contrast agent intravenously (e.g., 0.1 mmol/kg).

Immediately following contrast injection, acquire a series of rapid T1-weighted images over

several minutes to capture the dynamic changes in signal intensity as the contrast agent

perfuses through the tumor.

5.2.3. Data Analysis

Convert the signal intensity-time course data to contrast agent concentration-time curves.

Apply a pharmacokinetic model (e.g., the Tofts model) to the concentration-time data to

derive quantitative parameters such as:

Ktrans (volume transfer constant): Reflects the leakage of contrast agent from the plasma

into the extravascular extracellular space, indicating vessel permeability.

ve (extravascular extracellular space volume fraction): Represents the volume of the

extravascular extracellular space per unit volume of tissue.

vp (plasma volume fraction): Represents the volume of plasma per unit volume of tissue.

Synthesis
Specific, publicly available, detailed synthesis protocols for PF-00337210 have not been

identified. However, based on its chemical structure, a plausible synthetic approach would

likely involve the coupling of a substituted benzofuran core with a morpholinoethoxy-substituted

quinoline moiety. The synthesis of similar quinazoline-based kinase inhibitors often involves
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palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form

key biaryl bonds.[6]

Conclusion
PF-00337210 is a selective VEGFR-2 inhibitor that demonstrated promising anti-angiogenic

and antitumor activity in early clinical development. The phase I clinical trial established a

recommended phase II dose and provided valuable insights into its safety, pharmacokinetic,

and pharmacodynamic profiles. While further development of PF-00337210 appears to have

been discontinued, the data gathered from its investigation contribute to the broader

understanding of VEGFR-2 inhibition as a therapeutic strategy in oncology. This technical guide

serves as a consolidated resource for researchers interested in the preclinical and early clinical

aspects of this compound and the broader class of VEGFR-2 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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